molecular formula C14H15N3O2 B2645514 5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034399-38-5

5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2645514
CAS No.: 2034399-38-5
M. Wt: 257.293
InChI Key: PVKKRAKIIZSEBP-UHFFFAOYSA-N
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Description

5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a pyrazolo[1,5-a]pyrazine core with a 2-methoxybenzoyl substituent. Nitrogen-containing heterocycles like this one are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxybenzoyl chloride with a suitable pyrazole derivative under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxybenzoyl group enhances its ability to interact with certain biological targets, making it a valuable compound for drug discovery and development .

Biological Activity

5-(2-Methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core with a methoxybenzoyl substituent. Its molecular formula is C12H10N4OC_{12}H_{10}N_4O, and it has a molecular weight of approximately 226.24 g/mol. The structure can be represented as follows:

5 2 Methoxybenzoyl 4H 5H 6H 7H pyrazolo 1 5 a pyrazine\text{5 2 Methoxybenzoyl 4H 5H 6H 7H pyrazolo 1 5 a pyrazine}

Research indicates that compounds within the pyrazolo family often exhibit their biological effects through interactions with various molecular targets. For example:

  • Enzyme Inhibition : Pyrazolo compounds are known to inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Receptor Binding : These compounds may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Anticancer Activity

Several studies have reported the anticancer properties of pyrazolo derivatives. The mechanism often involves the inhibition of tumor growth by targeting specific pathways associated with cancer cell proliferation.

  • Case Study : A study demonstrated that pyrazolo derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .

Antimicrobial Activity

Pyrazolo compounds have also shown promising antimicrobial properties against both bacterial and fungal strains.

  • Research Findings : In vitro assays revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds. Below is a summary table highlighting key biological activities:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundModerateSignificantEnzyme inhibition and receptor binding
Pyrazolo[3,4-d]pyrimidine derivativesHighModerateCDK inhibition
Pyrazolo[1,3-b]thiazole derivativesHighHighMultiple enzyme targets

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-13-5-3-2-4-12(13)14(18)16-8-9-17-11(10-16)6-7-15-17/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKKRAKIIZSEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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